1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one
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Overview
Description
1,3-Dimethyl-8-((pyridin-4-ylmethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a purine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-((pyridin-4-ylmethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a pyridin-4-ylmethyl thioether. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-((pyridin-4-ylmethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The pyridin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-((pyridin-4-ylmethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include modulation of signaling cascades that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one: Lacks the pyridin-4-ylmethyl thioether group.
8-((Pyridin-4-ylmethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one: Lacks the 1,3-dimethyl substitution.
Uniqueness
1,3-Dimethyl-8-((pyridin-4-ylmethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is unique due to the presence of both the 1,3-dimethyl and pyridin-4-ylmethyl thioether groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its stability under physiological conditions.
Properties
CAS No. |
6466-16-6 |
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Molecular Formula |
C13H13N5OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-(pyridin-4-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-3-5-14-6-4-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
KAVVXZNXNQTZGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CC=NC=C3 |
Origin of Product |
United States |
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